(2-Methylphenyl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(o-tolyl)methanone is a chemical compound that features a morpholine ring attached to a methanone group, which is further substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(o-tolyl)methanone typically involves the reaction of morpholine with o-tolylmethanone under specific conditions. One common method is the condensation reaction where morpholine reacts with o-tolylmethanone in the presence of a catalyst, such as an acid or base, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the morpholino ring .
Industrial Production Methods
In an industrial setting, the production of morpholino(o-tolyl)methanone may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity morpholino(o-tolyl)methanone .
Chemical Reactions Analysis
Types of Reactions
Morpholino(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholino derivatives .
Scientific Research Applications
Morpholino(o-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of morpholino(o-tolyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure.
Tolylmethanone: Lacks the morpholine ring but shares the methanone group.
Morpholino derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
Morpholino(o-tolyl)methanone is unique due to the combination of the morpholine ring and the o-tolylmethanone group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or related compounds .
Properties
CAS No. |
22978-34-3 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15NO2/c1-10-4-2-3-5-11(10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
PFKVDZHFEKOEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.